2-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide
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Overview
Description
2-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, an indole moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Indole Moiety: The indole group can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate electrophile.
Introduction of the Chlorophenyl Group: This step involves the coupling of the chlorophenyl group to the thiazole ring, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amines or reduced carboxamide derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The thiazole ring can also participate in binding interactions, contributing to the compound’s overall biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide: Similar structure but lacks the methyl group on the thiazole ring.
2-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,3-oxazole-4-carboxamide: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
The presence of the methyl group on the thiazole ring and the specific arrangement of the indole and chlorophenyl groups make 2-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H18ClN3OS |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C21H18ClN3OS/c1-13-19(25-21(27-13)16-7-2-4-8-17(16)22)20(26)23-11-10-14-12-24-18-9-5-3-6-15(14)18/h2-9,12,24H,10-11H2,1H3,(H,23,26) |
InChI Key |
PNFKGOFJNKSEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2Cl)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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